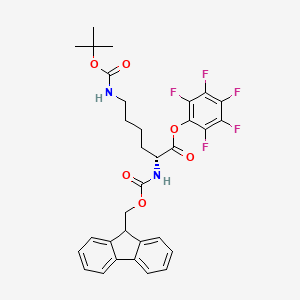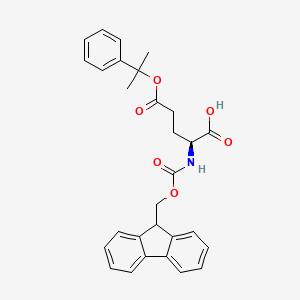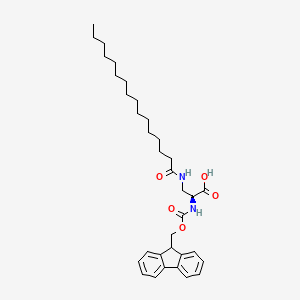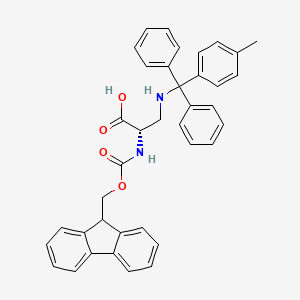
Fmoc-d-lys(boc)-opfp
Overview
Description
Fmoc-d-lys(boc)-opfp is a synthetic amino acid that is commonly used in the laboratory setting for a variety of biochemical and physiological applications. This compound is an optically pure amino acid, meaning that it is composed of only one enantiomer, or mirror image, of the molecule. This makes it an ideal choice for researchers looking for an optically pure amino acid for their experiments. This compound is a versatile molecule that can be used in a variety of laboratory settings, from protein synthesis to enzyme assays.
Scientific Research Applications
Peptide Synthesis : Fmoc-d-lys(boc)-opfp is extensively used in solid-phase peptide synthesis, offering advantages like enhanced reactivity and reduced racemization, especially for peptides containing natural or hindered amino acids. This makes it suitable for both manual and automated synthesis techniques (Kates et al., 1996).
Gelation Capability : It has been found effective in the synthesis of organogelators, which form stable thermo-reversible organogels in various solvents. These organogelators can self-assemble into diverse nanostructures, such as nanofibers, nanoribbons, or nanotubes, demonstrating potential applications in nanotechnology and material science (Qianying et al., 2016).
Study of Secondary Structures in Peptides : Research indicates that Fmoc groups, including Fmoc-d-lys(boc), can influence the secondary structure of peptides, supporting formations like β-sheet conformation. This property is significant in studying and manipulating peptide structures for various applications (Larsen et al., 1993).
Synthesis of Cyclic and Unsymmetrical Disulfides : It's used in the synthesis of cyclic and unsymmetrical disulfides, especially in the context of omega-conotoxins, demonstrating its utility in producing complex peptide structures (Simmonds et al., 2009).
Cancer Therapy Research : this compound has shown potential in the development of selective cancer therapies. Its application in prodrug strategies, where it is activated by specific enzymes to target cancer cells, highlights its significance in medicinal chemistry (Ueki et al., 2016).
Improvement in Solid-Phase Peptide Synthesis : Studies suggest that this compound can improve the yield and purity of peptides synthesized, indicating its role in enhancing the efficiency and effectiveness of peptide synthesis processes (Yi-shen, 2003).
Radiopharmaceuticals : It has applications in the synthesis of peptides for radiopharmaceuticals, demonstrating its utility in the field of nuclear medicine (Surfraz et al., 2007).
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.
Mode of Action
Fmoc-D-Lys(Boc)-OPfp is a derivative of the amino acid lysine, with protective groups (Fmoc and Boc) attached to the alpha and epsilon amino groups respectively . These protective groups are used in peptide synthesis to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group requires acidic conditions for removal . This allows for selective deprotection and coupling reactions during peptide synthesis.
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product, including factors such as size, charge, hydrophobicity, and the presence of specific transporters .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc and Boc protective groups . Additionally, temperature and solvent can also impact the efficiency of peptide synthesis. The stability of this compound is also an important consideration, with storage recommendations typically around 2-8°C .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692814 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133083-36-0 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















